Ethyl 2,6-dimethylbenzoylformate
Overview
Description
Ethyl 2,6-dimethylbenzoylformate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoylformate, characterized by the presence of ethyl and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylbenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dimethylbenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzoylformates.
Scientific Research Applications
Ethyl 2,6-dimethylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2,6-dimethylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation, reduction, and substitution reactions, which are catalyzed by specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methylbenzoylformate
- Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate
- Ethyl benzoylformate
- Ethyl 4-methoxybenzoylformate
- Ethyl 2-(4-methoxy-2,6-dimethylphenyl)-2-oxoacetate
- Ethyl 2-(4-isopropylphenyl)-2-oxoacetate
- Ethyl 2-(4-cyanophenyl)-2-oxoacetate
Uniqueness
Ethyl 2,6-dimethylbenzoylformate is unique due to the presence of both ethyl and dimethyl groups on the benzene ring, which influences its reactivity and chemical properties. This structural feature makes it distinct from other benzoylformate derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNSGMLNZETAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641290 | |
Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698392-47-1 | |
Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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